

analytical methods for 4-amino-N-(4-fluorophenyl)benzenesulfonamide characterization

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Compound of Interest

Compound Name: 4-amino-N-(4-fluorophenyl)benzenesulfonamide

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An Application Guide: Comprehensive Analytical Characterization of **4-amino-N-(4-fluorophenyl)benzenesulfonamide**

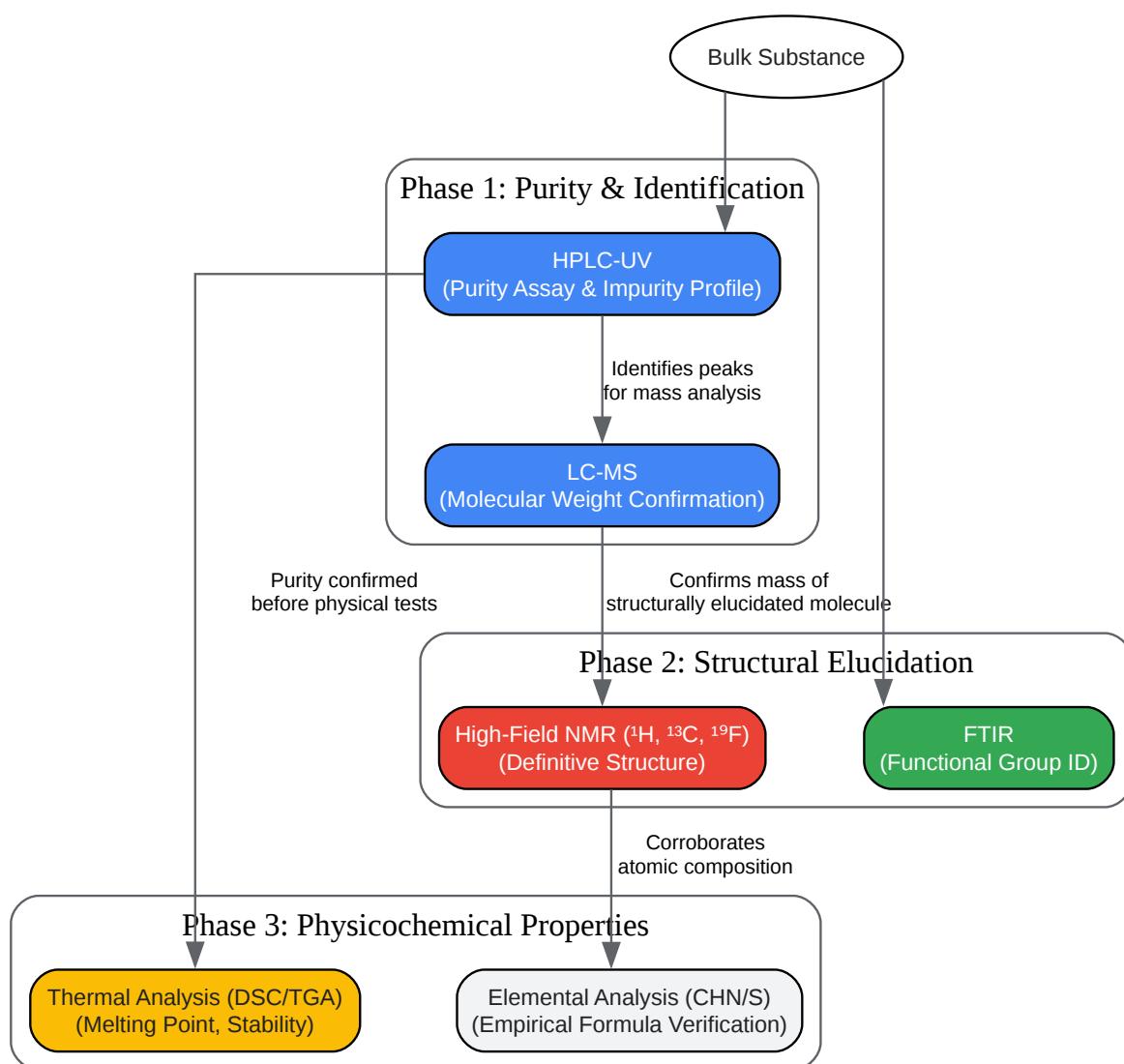
Introduction

4-amino-N-(4-fluorophenyl)benzenesulfonamide is a member of the sulfonamide class of compounds, a crucial pharmacophore in medicinal chemistry.^{[1][2]} The structural integrity, purity, and physicochemical properties of such active pharmaceutical ingredients (APIs) or their intermediates are paramount to ensure safety and efficacy in drug development. This guide provides a detailed framework of robust analytical methodologies for the comprehensive characterization of this specific molecule.

The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating chromatographic, spectrometric, and thermal analysis techniques, this guide establishes a self-validating system for the unambiguous identification, purity determination, and structural elucidation of **4-amino-N-(4-fluorophenyl)benzenesulfonamide**, in alignment with international regulatory standards.

Logical Workflow for Comprehensive Characterization

A systematic approach is essential for the complete characterization of a pharmaceutical compound. The following workflow illustrates the interplay between different analytical techniques, moving from initial identification and purity assessment to definitive structural confirmation.



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Caption: Workflow for the analytical characterization of **4-amino-N-(4-fluorophenyl)benzenesulfonamide**.

Chromatographic Analysis: Purity and Quantification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules. A reverse-phase (RP-HPLC) method is ideal for separating **4-amino-N-(4-fluorophenyl)benzenesulfonamide** from potential process-related impurities or degradation products.

Expertise & Causality: The choice of a C18 stationary phase is based on the predominantly non-polar character of the target molecule. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted within a reasonable timeframe. The UV detector wavelength is selected based on the chromophores present in the molecule (aromatic rings), ensuring high sensitivity.

Protocol 1: RP-HPLC Method for Purity Determination

1.1. Instrumentation & Materials:

- HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
- Analytical column: C18, 250 mm x 4.6 mm, 5 μ m particle size (e.g., YMC-Triart C8 or similar).[3]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Reference Standard: **4-amino-N-(4-fluorophenyl)benzenesulfonamide**, >99.5% purity.
- Sample: **4-amino-N-(4-fluorophenyl)benzenesulfonamide** test article.

1.2. Sample Preparation:

- Reference Standard Stock (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard (50 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with the diluent.
- Sample Preparation (500 µg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

1.3. Chromatographic Conditions:

Parameter	Value	Rationale
Flow Rate	1.0 mL/min	Standard for a 4.6 mm ID column, balancing efficiency and pressure.
Column Temp.	30 °C	Ensures reproducible retention times by controlling viscosity.
Injection Vol.	10 µL	A small volume to prevent band broadening on the column.
Detection	UV at 254 nm	Common wavelength for aromatic compounds, providing good sensitivity.
Run Time	40 minutes	Sufficient to elute the main peak and any late-eluting impurities.
Gradient	See Table 1 below	To resolve compounds with varying polarities.

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
25.0	10	90
30.0	10	90
30.1	90	10

| 40.0 | 90 | 10 |

1.4. System Suitability & Analysis:

- Before analysis, perform five replicate injections of the Working Standard (50 µg/mL).
- The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is $\leq 2.0\%$. This is a fundamental requirement outlined in pharmacopeial guidelines like USP General Chapter <621>.[4][5][6]
- Inject the diluent as a blank, followed by the sample preparation.
- Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor at 254 nm. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Strategy (ICH Q2(R1))

To ensure the HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8][9] The objective of validation is to demonstrate suitability through a series of defined tests.[9]

Table 2: HPLC Method Validation Parameters

Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the peak for the analyte is free from interference from impurities or the matrix.	Peak purity analysis (using PDA detector) should pass. Spiked samples show resolution.
Linearity	To demonstrate a proportional relationship between concentration and detector response.	Correlation coefficient (r^2) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy	To measure the closeness of the test results to the true value.	% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision	To assess the degree of scatter between a series of measurements.	Repeatability ($n=6$): RSD $\leq 2.0\%$. Intermediate Precision: RSD $\leq 2.0\%$.
LOD/LOQ	To determine the lowest concentration that can be detected/quantified reliably.	Signal-to-Noise ratio of ~ 3 for LOD and ~ 10 for LOQ.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, temp, etc., are varied slightly. |

Mass Spectrometry: Molecular Weight Verification

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of a compound by providing an accurate measurement of its molecular weight.

Expertise & Causality: Electrospray Ionization (ESI) is chosen as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion $[M+H]^+$. High-resolution MS (e.g., TOF or Orbitrap) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Protocol 2: LC-MS Analysis

2.1. Instrumentation:

- LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
- The HPLC method described in Protocol 1 can be directly coupled to the MS. The use of formic acid in the mobile phase makes it MS-compatible.

2.2. MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray (ESI+)
Capillary Voltage	3.5 kV
Drying Gas Temp.	300 °C
Drying Gas Flow	8 L/min
Mass Range	100 - 500 m/z

2.3. Data Interpretation:

- The molecular formula for **4-amino-N-(4-fluorophenyl)benzenesulfonamide** is $C_{12}H_{11}FN_2O_2S$.
- The theoretical monoisotopic mass is 282.053 g/mol .
- The ESI+ spectrum should show a prominent peak at m/z 283.061 $[M+H]^+$.
- A high-resolution instrument should measure this mass to within 5 ppm, confirming the elemental formula.

Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. ^1H , ^{13}C , and ^{19}F NMR experiments will provide a complete picture of the molecule's carbon-hydrogen framework and confirm the presence and position of the fluorine atom.

Expertise & Causality: DMSO-d₆ is a common solvent for NMR as it can dissolve a wide range of organic compounds and its residual peaks do not typically interfere with the regions of interest for this molecule. The combination of ^1H , ^{13}C , and ^{19}F NMR is crucial for a complete assignment.

Protocol 3: NMR Analysis

- **Instrumentation:** 400 MHz (or higher) NMR spectrometer.
- **Sample Prep:** Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Expected ^1H NMR Signals (DMSO-d₆):**
 - Signals in the aromatic region (~6.5-8.0 ppm) corresponding to the two substituted benzene rings. The protons on the aminophenyl ring will appear more upfield than those on the fluorophenyl and sulfonyl-substituted rings. Splitting patterns (doublets, triplets) will reveal proton-proton coupling.
 - A broad singlet for the primary amine (-NH₂) protons.
 - A singlet for the sulfonamide (-SO₂NH-) proton, which may be exchangeable with D₂O.
- **Expected ^{13}C NMR Signals (DMSO-d₆):**
 - Multiple signals in the aromatic region (~110-150 ppm).
 - The carbon attached to the fluorine will show a large C-F coupling constant.
- **Expected ^{19}F NMR Signals (DMSO-d₆):**
 - A single signal, confirming the presence of one fluorine environment in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and provides high-quality spectra of solid powders. The expected vibrational frequencies are based on well-established correlations for specific functional groups.[\[10\]](#)

Protocol 4: FTIR-ATR Analysis

- Instrumentation: FTIR spectrometer with an ATR accessory.
- Sample Prep: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
3450 - 3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3300 - 3200	N-H Stretch	Sulfonamide (-SO ₂ NH-)
1600 - 1450	C=C Stretch	Aromatic Rings
1350 - 1300	S=O Asymmetric Stretch	Sulfonamide (-SO ₂ -)
1170 - 1140	S=O Symmetric Stretch	Sulfonamide (-SO ₂ -)
1250 - 1100	C-F Stretch	Aryl-Fluoride

These bands provide a unique "fingerprint" for the molecule and confirm the presence of its key functional groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Thermal and Elemental Analysis

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties and thermal stability of the material.

Expertise & Causality: DSC is used to determine the melting point, which is a key physical constant and an indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure substance. TGA measures weight loss as a function of temperature, indicating the decomposition temperature and the presence of any residual volatiles (like water or solvents).

Protocol 5: Thermal Analysis

- **Instrumentation:** DSC and TGA instruments.
- **Sample Prep:** Accurately weigh 2-5 mg of the sample into an aluminum pan.
- **DSC Conditions:** Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
- **TGA Conditions:** Heat from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- **Interpretation:**
 - DSC: The peak of the endotherm corresponds to the melting point.
 - TGA: The onset temperature of weight loss indicates the beginning of thermal decomposition.[14]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, serving as a final check on the empirical formula.

Protocol 6: CHNS Analysis

- **Instrumentation:** CHNS Elemental Analyzer.
- **Analysis:** The sample is combusted, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

- Interpretation: The experimental percentages should match the theoretical values for the formula $C_{12}H_{11}FN_2O_2S$.

Table 3: Theoretical Elemental Composition

Element	Theoretical %
Carbon (C)	51.06
Hydrogen (H)	3.93
Nitrogen (N)	9.92
Sulfur (S)	11.36

| Sulfur (S) | 11.36 |

A close correlation (typically within $\pm 0.4\%$) between the experimental and theoretical values provides strong evidence for the purity and assigned chemical formula of the substance.

Conclusion

The combination of these analytical methods provides a comprehensive and scientifically rigorous characterization of **4-amino-N-(4-fluorophenyl)benzenesulfonamide**. The workflow establishes identity via MS and NMR, quantifies purity and impurities through a validated HPLC method, confirms functional groups with FTIR, and characterizes critical physicochemical properties using thermal and elemental analysis. This multi-faceted approach ensures a thorough understanding of the molecule, which is essential for its application in research and development.

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